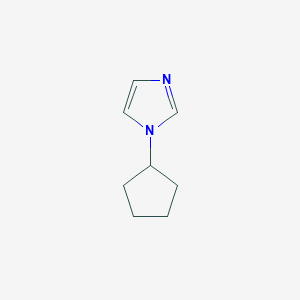

1-Cyclopentyl-1H-imidazole

Übersicht

Beschreibung

1-Cyclopentyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a cyclopentyl group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science . The cyclopentyl group adds unique properties to the compound, making it a subject of interest in scientific research.

Wirkmechanismus

Target of Action

Imidazole, a core component of the compound, is known to interact with several targets, includingMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play various roles in biological processes, contributing to the compound’s overall effect.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

For instance, it plays a central role in the biosynthesis of histidine and purines . The compound’s interaction with its targets could potentially affect these and other related pathways, leading to downstream effects.

Pharmacokinetics

In a chronic mouse model, subjects survived well after 30, 60, and 90 days of doses ranging from 50 mg/kg to 100 mg/kg . Heart, liver, kidney, and brain tissues were analyzed for accumulations of ICA-1S . These findings may provide some insight into the potential pharmacokinetics of 1-Cyclopentyl-1H-imidazole.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the use of erbium triflate as a catalyst in a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of N-substituted imidazoles.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-1H-imidazole can be compared with other imidazole derivatives such as:

1-Cyclohexyl-1H-imidazole: Similar structure but with a cyclohexyl group, leading to different steric and electronic properties.

1-Cyclobutyl-1H-imidazole: Contains a cyclobutyl group, which affects its reactivity and biological activity.

1-(4-Chlorophenyl)-1H-imidazole: Substituted with a chlorophenyl group, offering different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-Cyclopentyl-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Imidazole Derivatives

Imidazole and its derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The imidazole ring serves as a crucial pharmacophore in many therapeutic agents. The structural variations in imidazole derivatives can significantly influence their biological properties and mechanisms of action .

Antifungal Activity

Research indicates that imidazole derivatives exhibit potent antifungal properties by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential in the biosynthesis of ergosterol, a key component of fungal cell membranes. This compound has shown promising activity against various fungal strains, demonstrating minimal inhibitory concentrations (MICs) comparable to established antifungal agents .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/ml) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 32 |

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for its antibacterial activity. Studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in the biosynthesis of essential cellular components in fungi and bacteria. For instance, its interaction with CYP51 leads to the accumulation of toxic sterol intermediates that disrupt membrane integrity .

Study on Antifungal Efficacy

A recent study investigated the efficacy of various imidazole derivatives, including this compound, against resistant strains of Candida albicans. The findings revealed that this compound not only inhibited growth but also induced morphological changes in fungal cells, suggesting a potential mechanism for overcoming resistance .

Study on Antibacterial Properties

Another study focused on the antibacterial properties of imidazole derivatives. The results showed that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. This suggests a potential application in combination therapies for treating infections caused by multidrug-resistant organisms .

Eigenschaften

IUPAC Name |

1-cyclopentylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-8(3-1)10-6-5-9-7-10/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXUDQKHRDLLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.